
8-(Trifluoromethyl)quinoline-4-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . These derivatives were tested for their antimicrobial actions . Another study presented an expedient approach to the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3(arylamino)but-2-enoate derivatives .Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)quinoline-4-carbonitrile is C11H5F3N2. Its molecular weight is 222.17.Chemical Reactions Analysis
In a study, 4-chloro,8-(trifluoromethyl)quinoline was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbed over the metal surface obeyed the Langmuir adsorption isotherm .Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)quinoline-4-carbonitrile: is a heterocyclic organic compound with diverse biological properties and potential applications in various fields of research and industry. Here’s an overview based on the available information:
Corrosion Inhibition
Studies have shown its use as a corrosion inhibitor, particularly in protecting metals like steel from degradation .
Chemical Synthesis
It may be used in chemical synthesis, especially in the formation of complex molecules through reactions like Suzuki–Miyaura coupling .
Biological Research
The trifluoromethyl group present in this compound is often found in pharmaceuticals and may be involved in research related to cell proliferation, apoptosis, and metabolism .
Wirkmechanismus
While specific mechanisms of action for 8-(Trifluoromethyl)quinoline-4-carbonitrile are not available, quinoline compounds are known to exhibit various biological activities . For instance, 4-chloro,8-(trifluoromethyl)quinoline was found to inhibit corrosion by adsorbing onto the metal surface, forming a protective film .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-8-7(6-15)4-5-16-10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAMLCHJQORHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250436 | |
| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-4-carbonitrile | |
CAS RN |
2055119-28-1 | |
| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



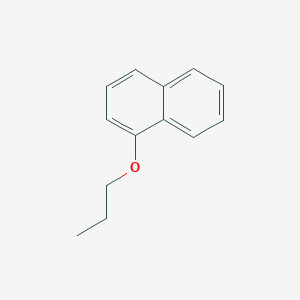
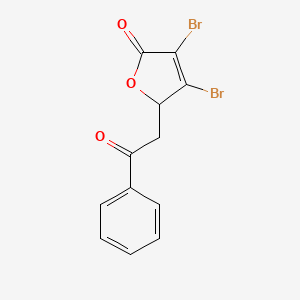
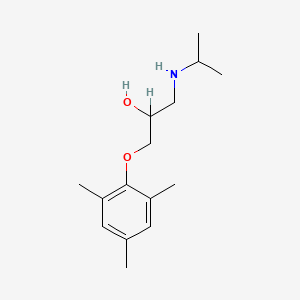
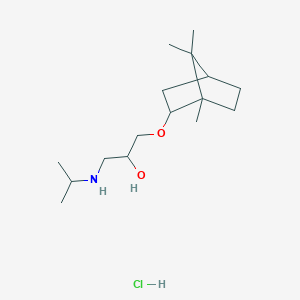


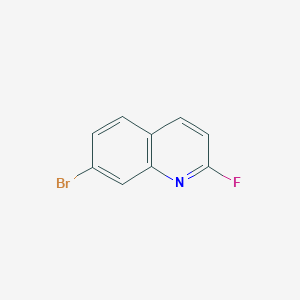
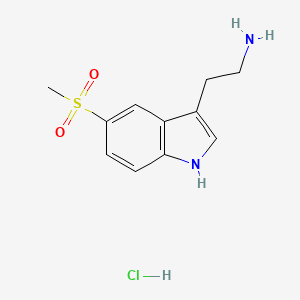
![[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B1653861.png)
![Prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1653862.png)
![2-[3-(Carboxymethylsulfanyl)phenyl]sulfanylacetic acid](/img/structure/B1653863.png)
![Phenol, 2,4-dibromo-6-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B1653866.png)

